3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17271081
Molecular Formula: C6H8ClNO2
Molecular Weight: 161.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClNO2 |
|---|---|
| Molecular Weight | 161.58 g/mol |
| IUPAC Name | 3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H7NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h2-3,7H,1H3,(H,8,9);1H |
| Standard InChI Key | HXJCKYRKQXIFKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC=C1)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The compound’s molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.58 g/mol . Its IUPAC name, 3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride, reflects the pyrrole backbone’s substitution pattern and the presence of a hydrochloric acid counterion . The hydrochloride salt formation improves stability and solubility in polar solvents, a critical factor for in vitro and in vivo studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈ClNO₂ |
| Molecular Weight | 161.58 g/mol |
| IUPAC Name | 3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride |
| CAS Number | 1955492-57-5 |
| Parent Compound (CID) | 7140352 |
Structural Features
Applications in Pharmaceutical Research
Fluorescent Probes and Staining
The conjugated π-system of the pyrrole ring may confer fluorescence properties, positioning this compound as a candidate for cellular imaging or protein labeling . Functionalization at the carboxylic acid group with fluorophores (e.g., fluorescein) could yield probes for tracking biological processes, though such applications require empirical validation .
Drug Delivery Systems
Enhanced solubility from the hydrochloride salt makes this compound a candidate for co-crystallization or salt formation with poorly soluble drugs, improving bioavailability . For instance, coupling with hydrophobic antimalarials like chloroquine could mitigate crystallization issues in formulation.
Comparative Analysis with Related Compounds
3-Methylpicolinic Acid Hydrochloride
This pyridine-based analog shares a methyl group and carboxylic acid substituent but replaces the pyrrole nitrogen with a pyridine ring . The aromatic pyridine increases basicity, altering solubility and target engagement compared to the pyrrole derivative . Such differences underscore the impact of heterocycle choice on pharmacodynamics.
Table 2: Structural and Functional Comparisons
| Compound | Heterocycle | Functional Group | Solubility (Water) |
|---|---|---|---|
| 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride | Pyrrole | Carboxylic acid | High |
| 3-Methylpicolinic acid hydrochloride | Pyridine | Carboxylic acid | Moderate |
| Pyrrole-2-carboxamide | Pyrrole | Amide | Low |
Future Research Directions
Pharmacological Profiling
Comprehensive studies are needed to evaluate this compound’s antimicrobial, antiviral, and anticancer potential. In vitro assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cell lines (e.g., HepG2, MCF-7) would establish baseline activity .
Structural Optimization
Derivatization at the carboxylic acid group (e.g., esterification, amidation) could modulate lipophilicity and target affinity. Molecular docking simulations with tuberculosis protein targets (e.g., InhA) may guide rational design.
Toxicological Assessments
Cytotoxicity assays on mammalian cell lines (e.g., HEK293) are essential to ensure safety for therapeutic use. Existing data on related pyrroles show low cytotoxicity, but batch-specific impurities from synthesis could pose risks .
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